molecular formula C18H23N B1595910 N-tert-Butyldibenzylamine CAS No. 30923-82-1

N-tert-Butyldibenzylamine

Cat. No. B1595910
CAS RN: 30923-82-1
M. Wt: 253.4 g/mol
InChI Key: PPFYOXKDKHANSL-UHFFFAOYSA-N
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Description

N-tert-Butyldibenzylamine is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.38 . It is also known by other names such as N,N-Dibenzyl tert-butylamine, N,N-Dibenzyl-2-methylpropane-2-amine, and N,N-Dibenzyl-tert-butylamine . It is used as an impurity of Terbutaline, a fast-acting bronchodilator and a β2 adrenergic receptor agonist used to treat asthma and premature labor .


Synthesis Analysis

The synthesis of N-tert-Butyldibenzylamine involves the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This process is efficient, mild, and inexpensive .


Molecular Structure Analysis

The molecular structure of N-tert-Butyldibenzylamine can be analyzed using various tools such as MolView . The structure is related to acetylcholine, which contains a quaternary nitrogen group .


Chemical Reactions Analysis

N-tert-Butyldibenzylamine can participate in various chemical reactions. For instance, it can be used in the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This reaction has a broad substrate scope and yields excellent results .


Physical And Chemical Properties Analysis

N-tert-Butyldibenzylamine has a melting point of 68-70 °C and a boiling point of 142-145 °C (Press: 3 Torr). Its density is predicted to be 0.988±0.06 g/cm3 . It also has a pKa value of 8.09±0.50 (Predicted) .

Scientific Research Applications

Stereoselective Synthesis

N-tert-Butyldibenzylamine plays a critical role in stereoselective synthesis, demonstrating its utility in creating chiral compounds. For instance, it has been utilized in the Michael addition to derive diastereomeric β-amino esters from (+)-tert-butyl perillate and (+)-tert-butyl phellandrate, showcasing its application in producing β-amino acids, which are significant building blocks for β-peptides and 1,3-heterocycles (Szakonyi, Sillanpää, & Fülöp, 2014). This illustrates the compound's potential in advancing the synthesis of complex molecular structures with precise stereochemical control.

Organic Catalysis

In organic catalysis, N-tert-Butyldibenzylamine's application is exemplified through its involvement in facilitating transition metal-free intramolecular biaryl-coupling, thereby contributing to the synthesis of complex organic frameworks such as pyrrolophenanthridones, phenanthridines, and benzo[c]phenanthridines. This process offers an efficient route to Amaryllidaceae and benzo[c]phenanthridines alkaloids, underscoring the compound's role in the synthesis of bioactive molecules (De, Mishra, Kakde, Dey, & Bisai, 2013).

Chemical Synthesis and Modification

N-tert-Butyldibenzylamine's utility extends to chemical synthesis and modification, where it has been applied in the aza-allyl conjugate addition-Michael addition-ring closure reaction sequence. This process results in the construction of chiral aminocyclohexane containing multiple stereogenic centers, highlighting its capacity for generating compounds with complex stereochemistry (Koutsaplis, Andrews, Bull, Duggan, Fraser, Jensen, 2007). Such methodologies are instrumental in the development of new synthetic routes for pharmaceuticals and advanced materials.

Asymmetric Synthesis

The compound has also found use in the asymmetric synthesis of amines, showcasing its versatility in stereoselective reductions. This application is crucial for creating enantiomerically enriched compounds, which are fundamental in the development of drugs and active pharmaceutical ingredients (Martjuga, Belyakov, Liepinsh, & Suna, 2011).

Material Science and Sensing Applications

In material science, N-tert-Butyldibenzylamine-derived compounds have been employed as chemosensors, exemplified by the synthesis of a rhodamine-based compound for the selective sensing of Zn2+ and Al3+ ions. This application underscores the compound's potential in the development of new materials for sensing and detection technologies (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

properties

IUPAC Name

N,N-dibenzyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-18(2,3)19(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFYOXKDKHANSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184915
Record name N-tert-Butyldibenzylamine
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Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyldibenzylamine

CAS RN

30923-82-1
Record name N-(1,1-Dimethylethyl)-N-(phenylmethyl)benzenemethanamine
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Record name N-tert-Butyldibenzylamine
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Record name NSC151990
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Record name N-tert-Butyldibenzylamine
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Record name N-tert-butyldibenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TR Demmin, MM Rogi - J. Org. Chem, 1980 - thevespiary.org
A mild and efficient method for the N-alkylation of amines is described, based on the oxidative coupling of lithium alkylcopper amide, which is derived from lithium dialkylcuprates and …
Number of citations: 4 www.thevespiary.org
H Yamamoto, K Maruoka - The Journal of Organic Chemistry, 1980 - ACS Publications
A mild and efficient method for the N-alkyl-ation of amines is described, based on the oxidative cou-pling of lithium alkylcopper amide, which is derived from lithium dialkylcuprates and …
Number of citations: 96 pubs.acs.org

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